(3R,11bR)-四苯嗪(1S)-(+)-10-樟脑磺酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” involves complex chemical reactions . It is an analogue of Tetrabenazine, which is a VMAT inhibitor used in the treatment of hyperkinetic movement disorder . The compound appears as an off-white solid .Molecular Structure Analysis
The molecular structure of “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is complex, with a molecular formula of C₂₉H₄₃NO₇S. The compound is composed of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.Chemical Reactions Analysis
“(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is involved in various chemical reactions due to its complex structure . It is an analogue of Tetrabenazine, which is a VMAT inhibitor .Physical And Chemical Properties Analysis
“(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is an off-white solid with a molecular weight of 549.72 . It has a melting point of 132-133°C . The compound should be stored at -20°C .科学研究应用
Application in Neurology
Summary of the Application
Valbenazine is being developed for the treatment of various central nervous system disorders .
Methods of Application
The recommended dosage of oral valbenazine is 40 mg once daily initially, followed 1 week later by 80 mg once daily .
Results or Outcomes
Valbenazine has been approved in the USA for the treatment of adults with tardive dyskinesia (TD), a movement disorder caused by chronic exposure to dopamine receptor-blocking agents .
Application in Radiology
Summary of the Application
PET examinations with various radiotracers play an important role in providing non-invasive biomarkers and co-morbidity information in neurodegeneration .
Methods of Application
The application involves the use of PET scans with various radiotracers .
Results or Outcomes
The results of these scans provide valuable information about the presence of histopathological abnormalities in patients with neurodegenerative diseases .
Application in Psychiatry
Summary of the Application
Valbenazine is used to treat tardive dyskinesia, a condition characterized by uncontrollable movements of the face, tongue, or other body parts .
Methods of Application
Valbenazine is administered orally. The recommended dosage is 40 mg once daily initially, followed 1 week later by 80 mg once daily .
Results or Outcomes
Valbenazine has been shown to be effective in reducing the symptoms of tardive dyskinesia .
Application in Treatment Formulation
Summary of the Application
A new sprinkle formulation of Valbenazine has been developed for patients with difficulty swallowing pills .
Methods of Application
The oral granules capsules are intended to be opened for sprinkling on soft foods prior to administration .
Results or Outcomes
The new sprinkle formulation of Valbenazine has been approved by the FDA for patients with tardive dyskinesia or chorea associated with Huntington’s disease .
安全和危害
As a research chemical, “(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate” is not intended for human or veterinary use. Proper safety measures should be taken while handling this compound.
未来方向
属性
CAS 编号 |
1223399-57-2 |
---|---|
产品名称 |
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate |
分子式 |
C₂₉H₄₃NO₇S |
分子量 |
549.72 |
同义词 |
(+)-TBZ (1S)-(+)-10-Camphorsulfonate; (+)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate; (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid compd. with (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]qu |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。